In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in Drug Discovery
In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective targeted therapies relies heavily on structurally rigid, metabolically stable building blocks. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 1369168-40-0) has emerged as a critical bifunctional scaffold[1]. By combining the hydrogen-bonding capacity of an isoxazole ring with the conformational restriction and basicity of a pyrrolidine ring, this compound serves as an advanced intermediate. It is prominently featured in the synthesis of covalent inhibitors targeting epigenetic regulators (e.g., SMYD3)[2] and deubiquitinating enzymes (e.g., USP30)[3], which are implicated in oncology and neurodegenerative diseases.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with this molecule, providing a comprehensive blueprint for drug development professionals.
Physicochemical Profiling & Structural Analysis
The utility of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole stems from its highly favorable physicochemical profile, which aligns perfectly with Lipinski’s Rule of Five for oral bioavailability. The quantitative data governing its behavior in biological systems is summarized below.
Table 1: Physicochemical and Computational Properties
| Property | Value | Pharmacological Significance |
| CAS Number | 1369168-40-0 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₈H₁₂N₂O | Low molecular weight allows for extensive downstream functionalization[1]. |
| Molecular Weight | 152.20 g/mol | Highly efficient ligand efficiency (LE) when incorporated into larger drugs[1]. |
| LogP | 1.06 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1]. |
| Topological Polar Surface Area (TPSA) | 38.06 Ų | Excellent metric for blood-brain barrier (BBB) penetration, crucial for CNS targets[1]. |
| Hydrogen Bond Donors | 1 | Provided by the secondary amine of the pyrrolidine ring[1]. |
| Hydrogen Bond Acceptors | 3 | Provided by the N and O of the isoxazole, and the N of the pyrrolidine[1]. |
| Rotatable Bonds | 1 | High structural rigidity reduces entropic penalty upon target binding[1]. |
Table 2: Structural Motif Functionality
| Motif | Mechanistic Role in Drug Design |
| Isoxazole Ring | Acts as a bioisostere for amides and esters. It provides metabolic stability against amidases/esterases while maintaining strong dipole moments for target interaction. |
| Pyrrolidine Ring | Confers basicity (pKa ~8.5) to improve aqueous solubility. The secondary amine acts as a versatile synthetic handle for N-alkylation, acylation, or cyanation. |
| 3-Methyl Group | Fills small hydrophobic pockets in target active sites. Sterically shields the isoxazole ring, reducing susceptibility to enzymatic ring-opening. |
Pharmacological Applications & Pathway Modulation
Covalent Inhibition of USP30 (Mitophagy Regulation)
Ubiquitin carboxyl-terminal hydrolase 30 (USP30) is a mitochondrial deubiquitinase that antagonizes PINK1/Parkin-mediated mitophagy. Inhibition of USP30 promotes the clearance of damaged mitochondria, offering a therapeutic strategy for Parkinson's disease and specific cancers[3]. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is utilized to synthesize 1-cyano-pyrrolidine derivatives. The pyrrolidine nitrogen is functionalized with a nitrile group, creating a covalent warhead that selectively traps the catalytic cysteine of USP30[3].
Diagram 1: USP30 inhibition pathway showing the restoration of Parkin-mediated mitophagy.
Irreversible Inhibition of SMYD Proteins
Epigenetic dysregulation via SET and MYND domain-containing (SMYD) proteins, particularly SMYD2 and SMYD3, drives oncogenesis by methylating histones and non-histone targets. Isoxazole carboxamides derived from our core compound act as irreversible inhibitors of these enzymes[2]. The rigid isoxazole-pyrrolidine axis perfectly aligns the inhibitor within the narrow lysine-binding channel of SMYD3, allowing an attached electrophile to covalently bind to the target[2].
Key Synthetic Workflows & Experimental Protocols
To leverage this building block in drug discovery, precise functionalization of the pyrrolidine amine is required. Below is a field-proven, self-validating protocol for the N-Cyanation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole , a critical step in generating USP30 inhibitors[3].
Protocol: Electrophilic N-Cyanation for Covalent Warhead Installation
Objective: To install an electrophilic cyano group on the pyrrolidine nitrogen, creating a reactive warhead capable of forming a reversible covalent bond with catalytic cysteines[3].
Step 1: Reagent Preparation and Initiation
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Action: Dissolve 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (1.0 eq, 0.18 mmol) in anhydrous dichloromethane (DCM) (2.0 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath[3].
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Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive cyanogen bromide. The 0 °C temperature suppresses exothermic side reactions and prevents over-alkylation or thermal degradation of the isoxazole ring.
Step 2: Base Addition
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Action: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq, 0.55 mmol) to the stirring solution[3].
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Causality: K₂CO₃ acts as a mild, heterogeneous proton scavenger. Unlike stronger, soluble organic bases (e.g., DBU), K₂CO₃ minimizes the risk of base-catalyzed ring opening of the isoxazole while efficiently neutralizing the hydrobromic acid (HBr) byproduct generated during cyanation.
Step 3: Electrophilic Cyanation & Self-Validation
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Action: Slowly add cyanogen bromide (BrCN) (1.5 eq, 0.27 mmol) to the mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours[3].
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Causality & Validation: BrCN serves as the electrophilic cyanide source. The reaction progress is a self-validating system via Thin-Layer Chromatography (TLC) or LC-MS: the complete consumption of the highly polar secondary amine (starting material) and the emergence of a less polar, UV-active product mass confirms the successful formation of the N-cyano pyrrolidine.
Step 4: Aqueous Workup and Extraction
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Action: Quench the reaction by pouring it into distilled water (50 mL). Extract the aqueous layer with DCM (3 × 20 mL)[3].
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Causality: The water quench safely decomposes any unreacted BrCN and dissolves the inorganic salts (KBr, K₂CO₃). The multiple DCM extractions ensure maximum recovery of the lipophilic product from the aqueous phase.
Step 5: Drying and Purification
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Action: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].
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Causality: Na₂SO₄ removes residual micro-droplets of water from the organic phase, preventing degradation of the sensitive cyano group during vacuum concentration. The resulting crude product is primed for downstream silica gel chromatography.
Diagram 2: Step-by-step synthetic workflow for the N-cyanation of the pyrrolidine ring.
References
- ChemScene. "1369168-40-0 | 3-Methyl-5-(pyrrolidin-3-yl)isoxazole". ChemScene Product Catalog.
- Epizyme, Inc. "Isoxazole carboxamides as irreversible smyd inhibitors". Google Patents (WO2016040511A1).
- Mission Therapeutics Ltd. "1-cyano-pyrrolidine compounds as usp30 inhibitors". Google Patents (WO2016156816A1).
